molecular formula C5H8N2O B1346709 6-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 5157-08-4

6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1346709
CAS RN: 5157-08-4
M. Wt: 112.13 g/mol
InChI Key: VOTFXESXPPEARL-UHFFFAOYSA-N
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Description

“6-methyl-4,5-dihydropyridazin-3(2H)-one” is a chemical compound. A new series of 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones have been synthesized and tested for their anti-inflammatory and analgesic properties1.



Synthesis Analysis

These compounds have been synthesized and tested for their anti-inflammatory and analgesic properties1. However, the exact synthesis process was not detailed in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “6-methyl-4,5-dihydropyridazin-3(2H)-one” were not detailed in the sources I found.


Scientific Research Applications

1. Anti-inflammatory and Analgesic Properties

  • Application Summary : A new series of 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones have been synthesized and tested for their anti-inflammatory and analgesic properties .
  • Methods of Application : The compounds were synthesized and then tested for their anti-inflammatory and analgesic properties. The specific experimental procedures and technical details are not provided in the summary .
  • Results : Among the test compounds, only one showed anti-inflammatory activity, though of shorter duration than that of indomethacin, taken as a reference drug . Many derivatives displayed relevant analgesic activity .

2. Synthesis of Disubstituted Pyridazin-3(2H)-ones

  • Application Summary : A simple, two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines is described .
  • Methods of Application : The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner-Wadsworth-Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the summary .

3. Synthesis and Pharmacological Activity of 4-Carbamoyl-5-Aryl-6-Methyl-4,5-Dihydropyridazin-3(2H)-ones

  • Application Summary : A new series of 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones have been synthesized and tested for their anti-inflammatory and analgesic properties .
  • Methods of Application : The compounds were synthesized and then tested for their anti-inflammatory and analgesic properties. The specific experimental procedures and technical details are not provided in the summary .
  • Results : Among the test compounds, only one showed anti-inflammatory activity, though of shorter duration than that of indomethacin, taken as a reference drug . Many derivatives displayed relevant analgesic activity .

4. Synthesis and Antibacterial Evaluation of (E)-5-Arylidene-6-Methyl-4,5-Dihydropyridazin-3(2H)-Thione Derivatives

  • Application Summary : Some(E)-5-arylidene-6-methyl-4,5-dihydropyridazin-3(2H)-thione derivatives were synthesized and evaluated as antimicrobial agents against Gram positive bacteria Staphylococcus aureus, Bacillus subtilis, and Gram negative bacteria Escherichia coli, and Pseudomonas aeruginosa strains .
  • Methods of Application : The compounds were synthesized and then tested for their antimicrobial properties. The specific experimental procedures and technical details are not provided in the summary .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the summary .

Safety And Hazards

The safety and hazards associated with “6-methyl-4,5-dihydropyridazin-3(2H)-one” were not detailed in the sources I found.


Future Directions

The future directions for research on “6-methyl-4,5-dihydropyridazin-3(2H)-one” are not clear from the sources I found.


properties

IUPAC Name

3-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFXESXPPEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199521
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

5157-08-4
Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5157-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5157-08-4
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Record name 5157-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14585
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4,5-dihydro-1H-pyridazin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Alghamdi, M Imran, M Kamal, M Asif - Pharmaceutical Chemistry Journal, 2021 - Springer
Some(E)-5-arylidene-6-methyl-4,5-dihydropyridazin-3(2H)-thione derivatives (5a-5f) were synthesized and evaluated as antimicrobial agents against Gram positive bacteria …
Number of citations: 1 link.springer.com
O Unsal Tan, K Ozadali, P Yogeeswari… - Medicinal Chemistry …, 2012 - Springer
In this study, twenty-five new 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives having N-acylhydrazone and thiosemicarbazide moieties were synthesized. The target compounds …
Number of citations: 33 link.springer.com
BS Hote, AS Sawant, SS Sawant - Polycyclic Aromatic Compounds, 2019 - Taylor & Francis
Abstract A mild and highly efficient stereoselective reaction using silica supported bismuth (III) chloride (SiO 2-BiCl 3) has been successfully employed in the synthesis of 6-methyl-2-aryl-…
Number of citations: 4 www.tandfonline.com
K Özadalı Sarı - avesis.hacettepe.edu.tr
Mycobacterium tuberculosis (Mtb) is the organism that causes Tuberculosis (TB), which isamong the diseases with the highest mortality rate worldwide. Globally, 2.0 million new …
Number of citations: 0 avesis.hacettepe.edu.tr
K Benbouya, I Forsal, M Elbakri, T Anik, R Touir… - Research on Chemical …, 2014 - Springer
The inhibition behavior of 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP) on corrosion of mild steel in 1 M HCl and 0.5 MH 2 SO 4 was investigated using weight loss, potentiodynamic …
Number of citations: 17 link.springer.com
Z Ju, D Li, D Zhang, D Li, C Wu, Z Xu - Journal of fluorescence, 2017 - Springer
A new fluorescent probe based on “protection–deprotection” sequence and the excited-state intramolecular proton transfer (ESIPT) effect was designed and synthesized. The probe …
Number of citations: 28 link.springer.com
ME Touhami - researchgate.net
The inhibition behavior of 6-methyl-4, 5-dihydropyridazin-3 (2H)-one (MDP) on corrosion of mild steel in 1 M HCl and 0.5 MH2so4 was investigated using weight loss, potentiodynamic …
Number of citations: 0 www.researchgate.net
A Khadiri, R Saddik, K Bekkouche, A Aouniti… - Journal of the Taiwan …, 2016 - Elsevier
The corrosion inhibition performances of three pyridazine derivatives, 6-methyl-4,5-dihydro-2H-pyridazine-3-one (MPYO), 6-phenyl-2H-pyridazine-3-one (PPYO) and 6-phenyl-2H-…
Number of citations: 154 www.sciencedirect.com
U Eduok - International Journal of Electrochemical Science, 2020 - Elsevier
The present study theoretically investigates the molecular properties of two pyridazine derivatives (5-benzyl-6-methyl pyridazine-3-one, PO and 5-benzyl-6-methyl pyridazine-3-thione, …
Number of citations: 3 www.sciencedirect.com
N Gouault, CAE Martin‐Chouly… - Journal of pharmacy …, 2004 - Wiley Online Library
The solid‐phase parallel preparation of a library of 4,5‐dihydropyridazin‐3(2H)‐one derivatives substituted at position 6 with piperazinylmethyl or tetrahydroquinolinylmethyl groups and …
Number of citations: 14 onlinelibrary.wiley.com

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